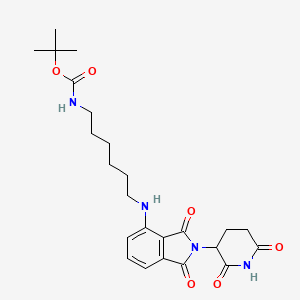

Thalidomide-NH-C6-NH-Boc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thalidomide-NH-C6-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used for MI-389 (compound 22) synthesis . MI-389 is a potent phthalimide PROTAC degrader based on the multi-targeted receptor tyrosine kinase inhibitor sunitinib .

Physical And Chemical Properties Analysis

Thalidomide-NH-C6-NH-Boc has a molecular weight of 472.53 and a formula of C24H32N4O6 . It appears as a solid, light yellow to yellow substance . Its solubility in DMSO is 100 mg/mL .Scientific Research Applications

Thalidomide Analogs in Overcoming Drug Resistance

Research has demonstrated that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), possess the ability to overcome resistance to conventional therapy in human multiple myeloma cells. These compounds act by inducing apoptosis or G1 growth arrest directly in both MM cell lines and patient MM cells resistant to traditional treatments such as melphalan, doxorubicin, and dexamethasone. The study highlights the clinical activity of Thal against MM refractory to standard therapies, establishing a foundation for the development and testing of Thal and IMiDs in new treatment paradigms aimed at targeting both the tumor cell and its microenvironment (Hideshima et al., 2000).

Anti-Angiogenic Properties of Thalidomide

Thalidomide has been identified as an inhibitor of angiogenesis, a process critical for tumor growth and metastasis. This property correlates with its teratogenic effects, including stunted limb growth, but not with its sedative or immunosuppressive actions. The antiangiogenic activity of thalidomide, demonstrated in models such as the rabbit cornea micropocket assay, provides insight into its mechanism of action and supports its potential utility in treating diseases dependent on angiogenesis (D'Amato et al., 1994).

Mechanisms of Action and Therapeutic Implications

Thalidomide and its IMiDs have shown to trigger apoptotic signaling in human multiple myeloma cells, offering therapeutic implications. These compounds induce apoptosis or growth arrest, alter cell adhesion, inhibit cytokine production, and stimulate natural killer cell immunity against MM. The ability of IMiDs to modulate various biological processes underscores their potential as multifaceted agents for treating MM and possibly other cancers by targeting both tumor cells and their microenvironment (Mitsiades et al., 2002).

Safety and Hazards

Future Directions

Thalidomide and its derivatives, including Thalidomide-NH-C6-NH-Boc, continue to be an area of active research. Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

Mechanism of Action

Target of Action

The primary target of Thalidomide-NH-C6-NH-Boc is cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), and it plays a crucial role in the ubiquitination and subsequent degradation of certain proteins .

Mode of Action

Thalidomide-NH-C6-NH-Boc, as a PROTAC linker , features a thalidomide, a hydrophilic PEG spacer, and a Boc-protected amine . Thalidomide is an E3 ligase activator, promoting the ubiquitinylation of a given protein . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-NH-C6-NH-Boc involves the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By activating the E3 ligase and promoting the ubiquitinylation of specific proteins, Thalidomide-NH-C6-NH-Boc can influence the degradation of these proteins .

Result of Action

The result of Thalidomide-NH-C6-NH-Boc’s action is the degradation of specific proteins within the cell . By promoting the ubiquitinylation of these proteins, Thalidomide-NH-C6-NH-Boc can influence their stability and function within the cell .

properties

IUPAC Name |

tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIJXYLTQWCASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)

![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)

![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2836598.png)

![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)